15-Methoxypinusolidic acid
Overview
Description
Prenylamine lactate is a small molecule drug that functions as a voltage-dependent calcium channel blocker. It was initially used for the treatment of angina pectoris but was later withdrawn from the market due to concerns about cardiac arrhythmias . The compound is known for its ability to modulate calcium channels, which play a crucial role in various physiological processes.
Mechanism of Action
Target of Action
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis . The primary targets of 15-MPA are neuronal cells, specifically rat cortical cells . It has been found to have a neuroprotective effect against staurosporine (STS)-induced neuronal apoptosis .
Mode of Action
15-MPA interacts with its targets by reducing the condensed nuclei and rise in intracellular calcium ([Ca2+]) that accompanies apoptosis induced by STS . It also protects the cellular activity of superoxide dismutase (SOD), an antioxidative enzyme reduced by STS insult . Furthermore, it significantly reduces the overproduction of reactive oxygen species and lipid peroxidation induced by STS .
Biochemical Pathways
15-MPA affects several biochemical pathways. It inhibits the expression of adipogenic genes dependent on peroxisome proliferator-activated receptor gamma (PPARγ) . It also induces significant changes in the expression of genes in the cell cycle pathway . Genes involved in growth arrest and DNA damage were up-regulated, whereas genes involved in cell cycle progression, DNA replication, and cell proliferation were down-regulated .
Result of Action
The result of 15-MPA’s action is the protection of neuronal cells from STS-induced apoptosis . This is achieved by preventing the increase in [Ca2+] and cellular oxidation caused by STS . It also reduces the condensed nuclei that accompany apoptosis induced by STS . In addition, 15-MPA inhibits STS-induced caspase-3/7 activation .
Action Environment
The action of 15-MPA can be influenced by environmental factors. It is known that terpenes, the class of compounds to which 15-MPA belongs, play a key role in the metabolic processes of a wide variety of animals, plants, and microorganisms where they are produced . They serve a variety of purposes in nature, including defense, signaling, and as key agents in metabolic processes .
Biochemical Analysis
Biochemical Properties
15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of this compound on microglial cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that this compound suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .
Metabolic Pathways
It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prenylamine lactate can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with lactic acid. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of prenylamine lactate involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Prenylamine lactate undergoes various chemical reactions, including:
Oxidation: Prenylamine lactate can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Prenylamine lactate can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products:
Oxidation: Hydroxylated prenylamine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted prenylamine derivatives.
Scientific Research Applications
Prenylamine lactate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium homeostasis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals .
Comparison with Similar Compounds
Verapamil: Another calcium channel blocker used to treat cardiovascular diseases.
Diltiazem: A calcium channel blocker with similar therapeutic applications.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina .
Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?
A1: this compound (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []
Q2: How does this compound exert its neuroprotective effects?
A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.
Q3: Has this compound been identified in other plant sources besides Biota orientalis?
A3: Yes, this compound has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.
Q4: Are there any studies investigating the potential of this compound for treating specific diseases?
A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []
Q6: Are there any known interactions of this compound with biological systems beyond its target?
A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.
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